13-cis-Astaxanthin

概要

説明

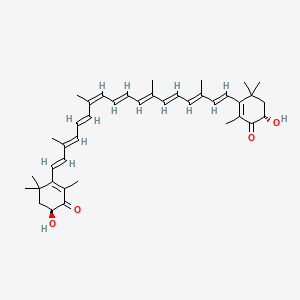

13-cis-Astaxanthin is a stereoisomer of astaxanthin, a naturally occurring carotenoid pigment. Astaxanthin is known for its vibrant red-orange color and is found in various marine organisms such as salmon, shrimp, and microalgae. Unlike its all-trans counterpart, this compound has a different spatial arrangement of its molecular structure, which can influence its biological activity and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Astaxanthin typically involves the isomerization of all-trans-Astaxanthin. This can be achieved through thermal treatment or exposure to light, which induces the cis-trans isomerization. The reaction conditions often include controlled temperatures and specific wavelengths of light to ensure the desired isomer is produced .

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and biotechnological methods. The chemical synthesis involves the use of precursors such as β-ionone and subsequent reactions to form the astaxanthin backbone. Biotechnological methods involve the cultivation of microalgae like Haematococcus pluvialis, which naturally produce astaxanthin. The harvested biomass is then subjected to extraction and purification processes to isolate this compound .

化学反応の分析

Chemical Reactions

13-cis-Astaxanthin can undergo several chemical reactions, including oxidation, reduction, and esterification. Like other carotenoids, its properties are affected by environmental conditions such as pH, heat, and light . The polyene chain in astaxanthin is susceptible to oxidation and isomerization, which can cause color loss .

1.1 Oxidation

Oxidation of this compound can be achieved using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of different oxidation products.

1.2 Reduction

Reducing agents such as sodium borohydride can reduce this compound to its corresponding alcohols.

1.3 Esterification

This compound can react with fatty acids in the presence of catalysts like sulfuric acid to form astaxanthin esters. Transesterification can also be used to prepare astaxanthin esters, minimizing the formation of by-products .

Isomerization

The synthesis of this compound typically involves the isomerization of all-trans-Astaxanthin. The ratio of the all-trans configuration is around 70%, while the 9-cis and 13-cis isomers each account for about 10% . Isomerization rates of trans-astaxanthin to cis-astaxanthin depend on the solvent .

Antioxidant Activity

Astaxanthin exerts antioxidant activity through direct quenching and scavenging of reactive chemical species, such as reactive oxygen species (ROS) . The antioxidant activity of astaxanthin isomers varies, with the all-trans configuration generally exhibiting the highest activity in singlet oxygen quenching, followed by the 15-cis and 9-cis isomers .

Chemical Transformation of Esterified Astaxanthin

Transesterification using dehydrated, basic methanol can convert esterified astaxanthin to astaxanthin . This process minimizes the formation of astacene, a by-product that can be generated during saponification . The reaction of astaxanthin with decanoic acid results in monoesters linked to decanoic acid and longer fatty acids .

Relative Amounts of Astaxanthin Forms

| Sample | Ast-N | Ast-mE | Ast-dE |

|---|---|---|---|

| 1 | 2.15% | 47.5% | 50.3% |

| 2 | 89.5% | 5.57% | 4.95% |

| 3 | 22.0% | 68.1% | 9.83% |

Ast-N = astaxanthin, Ast-mE = astaxanthin monoester, Ast-dE = astaxanthin diester

Sample 1 = H. pluvialis, Sample 2 = transesterification reaction, Sample 3 = esterification reaction with decanoic acid

科学的研究の応用

Antioxidant Properties

Research indicates that 13-cis-Astaxanthin exhibits significant antioxidant activity. A study demonstrated that this isomer effectively scavenges free radicals and protects cellular membranes from oxidative damage, outperforming the all-trans form in certain assays .

Anti-Inflammatory Effects

This compound has been shown to reduce inflammation markers in various animal models. In a study involving mice, supplementation with this isomer led to decreased levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory conditions .

Neuroprotective Benefits

The neuroprotective effects of this compound have been documented in studies focusing on neurodegenerative diseases. It demonstrated protective effects against oxidative stress-induced neuronal damage in vitro, indicating its potential role in preventing conditions like Alzheimer's disease .

Cardiovascular Health

Clinical trials have explored the effects of astaxanthin supplementation on cardiovascular health. One study found that this compound improved lipid profiles and reduced oxidative stress markers in patients with metabolic syndrome .

Skin Health

Astaxanthin is often marketed as a skin health supplement due to its ability to enhance skin elasticity and reduce signs of aging. Research has indicated that this compound can accumulate in skin tissues more effectively than other forms, suggesting it may offer superior benefits for skin protection against UV radiation .

Eye Health

The accumulation of this compound in ocular tissues has been observed, supporting its use in protecting against age-related macular degeneration (AMD). Its antioxidant properties contribute to reducing oxidative damage in retinal cells .

Case Studies and Research Findings

Challenges and Future Directions

Despite its promising applications, the bioavailability of this compound remains a challenge due to its poor solubility and stability. Ongoing research is focused on developing advanced delivery systems, such as nano-formulations, to enhance its therapeutic potential .

作用機序

The mechanism of action of 13-cis-Astaxanthin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with molecular targets such as reactive oxygen species and reactive nitrogen species, neutralizing them and preventing cellular damage. Additionally, this compound can modulate signaling pathways related to inflammation and apoptosis, contributing to its protective effects in various tissues .

類似化合物との比較

All-trans-Astaxanthin: The most common form of astaxanthin, known for its high antioxidant activity.

9-cis-Astaxanthin: Another isomer with distinct biological properties.

Canthaxanthin: A carotenoid similar to astaxanthin but with different structural features and biological activities.

Zeaxanthin: A xanthophyll carotenoid with antioxidant properties similar to astaxanthin.

Uniqueness: 13-cis-Astaxanthin is unique due to its specific spatial configuration, which can influence its absorption, distribution, and efficacy in biological systems. Its ability to cross the blood-brain barrier and its distinct antioxidant profile make it a valuable compound for research and therapeutic applications .

生物活性

Astaxanthin, a carotenoid pigment, is well-known for its potent antioxidant properties and various biological activities. Among its isomers, 13-cis-Astaxanthin has garnered attention for its unique effects on health and disease prevention. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Astaxanthin's structure includes hydroxyl and keto groups that contribute to its high antioxidant capacity. The 13-cis isomer is particularly significant due to its selective absorption in human plasma, which may enhance its bioavailability compared to other forms .

Antioxidant Activity

Astaxanthin exhibits antioxidant activity that is significantly greater than that of other carotenoids. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in various cellular models. For instance, studies have shown that it can increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in rat models .

Comparative Antioxidant Potency

| Compound | Antioxidant Activity (Relative) |

|---|---|

| This compound | 100 times higher than α-tocopherol |

| β-Carotene | 10 times lower than astaxanthin |

| Lutein | Comparable to β-carotene |

Neuroprotective Effects

The neuroprotective properties of this compound have been extensively studied, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. It has been shown to mitigate oxidative damage and inflammation in neuronal cells.

-

Mechanisms of Action :

- Inhibition of Apoptosis : this compound regulates apoptotic proteins, promoting the expression of anti-apoptotic factors like Bcl-2 while inhibiting pro-apoptotic factors such as Bax .

- PI3K/Akt Pathway Activation : It enhances the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

- Case Study :

Anti-inflammatory Properties

Astaxanthin's anti-inflammatory effects are mediated through the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a central role in the inflammatory response. Research indicates that this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

Inflammatory Marker Reduction

| Inflammatory Marker | Effect of this compound |

|---|---|

| TNF-α | Decreased expression |

| IL-1β | Decreased expression |

| COX-2 | Inhibited activity |

Cardiovascular Health

Emerging evidence suggests that this compound may also benefit cardiovascular health by improving endothelial function and reducing lipid peroxidation. In animal studies, it has been shown to decrease levels of malondialdehyde (MDA), a marker of oxidative stress related to cardiovascular diseases .

特性

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15-,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-SODZLZBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113085-05-5 | |

| Record name | Astaxanthin, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTAXANTHIN, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859O384BEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。